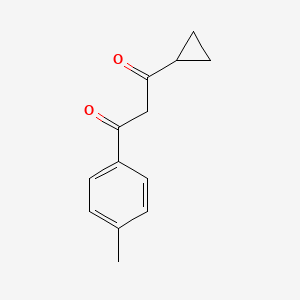
1-Cyclopropyl-3-(p-tolyl)propane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-3-(p-tolyl)propane-1,3-dione is an organic compound with the molecular formula C13H14O2 and a molecular weight of 202.25 g/mol This compound is characterized by the presence of a cyclopropyl group and a p-tolyl group attached to a propane-1,3-dione backbone
Vorbereitungsmethoden
The synthesis of 1-Cyclopropyl-3-(p-tolyl)propane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl ketone with p-tolylacetic acid under acidic conditions to form the desired product . The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
1-Cyclopropyl-3-(p-tolyl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the diketone to the corresponding diol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include carboxylic acids, diols, and substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-3-(p-tolyl)propane-1,3-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties
Wirkmechanismus
The mechanism by which 1-Cyclopropyl-3-(p-tolyl)propane-1,3-dione exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological responses. The compound’s cyclopropyl and p-tolyl groups can influence its binding affinity and specificity towards molecular targets, affecting pathways involved in cell signaling, metabolism, and gene expression .
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropyl-3-(p-tolyl)propane-1,3-dione can be compared with other similar compounds such as indane-1,3-dione and 1-(p-tolyl)butane-1,3-dione. These compounds share structural similarities but differ in their functional groups and overall reactivity .
1-(p-Tolyl)butane-1,3-dione: This compound is used in the synthesis of various organic molecules and can undergo similar chemical reactions as this compound.
The uniqueness of this compound lies in its specific combination of cyclopropyl and p-tolyl groups, which can impart distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C13H14O2 |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
1-cyclopropyl-3-(4-methylphenyl)propane-1,3-dione |
InChI |
InChI=1S/C13H14O2/c1-9-2-4-10(5-3-9)12(14)8-13(15)11-6-7-11/h2-5,11H,6-8H2,1H3 |
InChI-Schlüssel |
YTEOAANXXGWEGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)CC(=O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


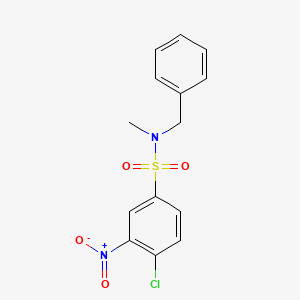
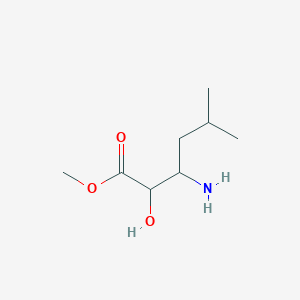
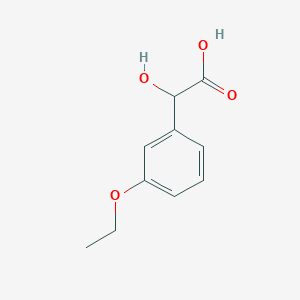
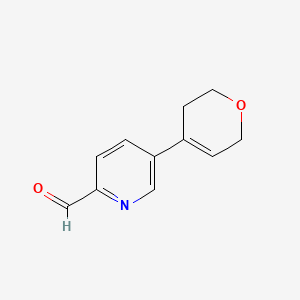
![2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-phenylpropanoic acid](/img/structure/B13625285.png)



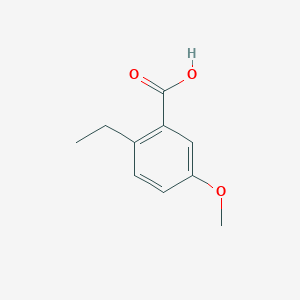
![2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13625309.png)

![[2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanoldihydrochloride](/img/structure/B13625327.png)


